molecular formula C29H34O7 B560662 Apogossypol CAS No. 66389-74-0

Apogossypol

Cat. No.: B560662
CAS No.: 66389-74-0
M. Wt: 494.6 g/mol
InChI Key: DDVSMQNLYHXDSK-UHFFFAOYSA-N
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Description

NSC736630: is a Bcl-2 antagonist that plays a crucial role in apoptosis regulation in cancer and leukemia. Altered expression of Bcl-2 family proteins contributes to malignant cell expansion and chemoresistance .

Scientific Research Applications

NSC736630 has diverse applications:

Mechanism of Action

Gossypol inhibits the Bcl-2 family of anti-apoptotic proteins, promoting apoptosis in tumor cells . This mechanism is also expected to be true for Apogossypol.

Preparation Methods

    Synthetic Routes: NSC736630 is a semisynthetic derivative of natural product . It is obtained by eliminating two reactive aldehydes from gossypol.

    Reaction Conditions: The compound is orally active and mimics endogenous BH3 peptide-containing antagonists.

    Industrial Production: Details on large-scale industrial production methods are not widely available.

Chemical Reactions Analysis

    Reactivity: NSC736630 undergoes various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For instance, it can react with nucleophiles or undergo redox reactions.

    Major Products: The products formed vary based on the reaction type and conditions.

Comparison with Similar Compounds

Properties

CAS No.

66389-74-0

Molecular Formula

C29H34O7

Molecular Weight

494.6 g/mol

IUPAC Name

methanol;3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol

InChI

InChI=1S/C28H30O6.CH4O/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4;1-2/h7-12,29-34H,1-6H3;2H,1H3

InChI Key

DDVSMQNLYHXDSK-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C

Canonical SMILES

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C.CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

More specifically, the gossypol acetic acid 1 (5 g, 8.65 mmol) in 50 ml of 40% NaOH was heated under nitrogen at 90° C. for 3.5 hours in the dark. The reaction mixture was cooled and poured slowly onto ice (300 ml) and concentrated H2SO4 (35 ml) mixture to form white precipitation. The precipitation was filtered, washed with water and dried to afford apogossypol (3.8 g, 95%) as a white solid. 1H NMR (CDCl3 δ 7.61 (s, 2H), 7.50 (s, 2H), 5.93 (s, 2H), 5.27 (s, 2H), 5.13 (s, 2H), 3.88 (m, 2H), 2.12 (s, 6H), 1.55 (d, J=5.5 Hz, 12H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Yield
95%

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